Hydroquinone diacetate

描述

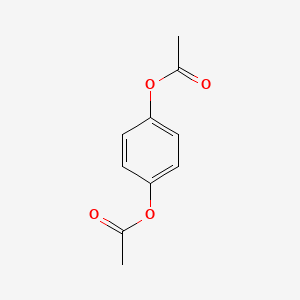

Structure

3D Structure

属性

IUPAC Name |

(4-acetyloxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)13-9-3-5-10(6-4-9)14-8(2)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOGNYJNGMLDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30875905 | |

| Record name | 1,4-Benzenediol, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205-91-0 | |

| Record name | 1,4-Diacetoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroquinone diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diacetoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 1,4-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediol, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROQUINONE DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18I4277Z6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis of hydroquinone diacetate from hydroquinone and acetic anhydride"

Abstract

This technical guide provides a comprehensive overview of the synthesis of hydroquinone (B1673460) diacetate from hydroquinone and acetic anhydride (B1165640). It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the chemical reaction, experimental protocols, and quantitative data associated with the synthesis. A key focus is placed on a well-established method utilizing sulfuric acid as a catalyst, which is known for its high yield and purity.

Introduction

Hydroquinone diacetate, also known as 1,4-diacetoxybenzene, is a valuable chemical intermediate in various organic syntheses. The acetylation of hydroquinone is a fundamental reaction that protects the hydroxyl groups, allowing for further chemical transformations. This guide focuses on the efficient synthesis of this compound using hydroquinone and acetic anhydride. Several methods for this synthesis have been reported, including reactions with or without acid catalysts, and using acetyl chloride.[1][2] This document will primarily focus on the acid-catalyzed method due to its prevalent use and high efficiency.

Chemical Reaction and Mechanism

The synthesis of this compound from hydroquinone and acetic anhydride is a classic example of esterification, specifically the acetylation of a phenol. In this reaction, the two hydroxyl groups of hydroquinone react with acetic anhydride to form this compound and acetic acid as a byproduct. The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which protonates the acetic anhydride, making it a more reactive electrophile.

Reaction Scheme:

Experimental Protocol

The following protocol is a widely cited and reliable method for the synthesis of this compound.[1][3]

Materials:

-

Hydroquinone (1.0 mole, 110 g)

-

Acetic anhydride (2.02 moles, 206 g, 190.3 mL)

-

Concentrated sulfuric acid (1 drop)

-

Crushed ice (approx. 800 mL)

-

Distilled water (1 L)

-

50% Ethanol (B145695) (for recrystallization)

Equipment:

-

1-L Erlenmeyer flask

-

Büchner funnel and filter flask

-

Vacuum desiccator

-

Beakers

-

Stirring rod

Procedure:

-

In a 1-L Erlenmeyer flask, combine 110 g (1.0 mole) of hydroquinone and 206 g (2.02 moles) of acetic anhydride.

-

Carefully add one drop of concentrated sulfuric acid to the mixture.

-

Stir the mixture gently by hand. The reaction is exothermic, and the mixture will warm up rapidly, leading to the dissolution of the hydroquinone.[1][3]

-

After approximately 5 minutes, the solution should be clear. Pour the warm solution onto about 800 mL of crushed ice in a beaker.

-

A white crystalline solid of this compound will precipitate.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with 1 L of water to remove any unreacted acetic anhydride and sulfuric acid. Press the cake to facilitate water removal.

-

Dry the product to a constant weight in a vacuum desiccator over phosphorus pentoxide.[1]

Purification:

The crude product is typically of high purity (96-98%).[1] However, it can be further purified by recrystallization from dilute ethanol.[1][3] For 100 g of the crude product, approximately 400 mL of 50% ethanol is required.[1] This recrystallization can yield a product with a recovery of 93-94%.[1]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Quantities

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Weight (g) | Volume (mL) |

| Hydroquinone | C₆H₆O₂ | 110.11 | 1.0 | 110 | - |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 2.02 | 206 | 190.3 |

| This compound | C₁₀H₁₀O₄ | 194.18 | - | 186-190 | - |

Table 2: Yield and Physical Properties

| Parameter | Value | Reference |

| Theoretical Yield | 194.18 g | Calculated |

| Actual Yield | 186-190 g | [1][3] |

| Percent Yield | 96-98% | [1][3] |

| Melting Point (crude) | 121-122 °C | [1][3] |

| Melting Point (recrystallized) | 121.5-122.5 °C | [1] |

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from hydroquinone and acetic anhydride using a sulfuric acid catalyst is a highly efficient and straightforward procedure. This method consistently produces a high yield of a pure product. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for professionals in organic synthesis and drug development, enabling the reliable preparation of this important chemical intermediate.

References

"hydroquinone diacetate chemical and physical properties"

An In-depth Technical Guide to Hydroquinone (B1673460) Diacetate: Chemical and Physical Properties

Introduction

Hydroquinone diacetate, also known as 1,4-diacetoxybenzene, is an aromatic compound and a diacetate ester of hydroquinone. It serves as a significant intermediate in organic synthesis and finds applications in various fields, including as an ingredient in skin-lightening products.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and relevant structural and workflow diagrams for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized below. These properties have been compiled from various sources and are presented for easy reference.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₄ | [2][3][4][5][6] |

| Molecular Weight | 194.19 g/mol | [2][3][4] |

| Appearance | Solid, White to Almost white powder to crystal | [2][7] |

| Melting Point | 121-123 °C | [2][8] |

| 123.5 °C | [6][9] | |

| 119.0 to 123.0 °C | [7] | |

| Boiling Point | 290.62 °C at 760 mmHg | [2] |

| 282.40 °C at 760.00 mm Hg (estimated) | [6][9] | |

| Density | 1.2534 g/cm³ (rough estimate) | [2][8] |

| Flash Point | 138.6 °C (estimated) | [6][8][9] |

Solubility and Partition Coefficient

| Property | Value | Source(s) |

| Water Solubility | 1192 mg/L at 25 °C (estimated) | [6][9] |

| Solubility in other solvents | Soluble in ether, hot alcohol, chloroform, hot water, and hot acetic acid. | [8] |

| In DMSO: ≥ 50 mg/mL (257.49 mM) | [1] | |

| In 10% DMSO + 90% Corn Oil: ≥ 2.5 mg/mL (12.87 mM) | [1][10] | |

| logP (o/w) | 0.980 (estimated) | [6][9] |

| 1.3 | [3] |

Spectroscopic Data

| Data Type | Information | Source(s) |

| ¹H NMR | Spectra available. | [1][11] |

| ¹³C NMR | Spectra available, including chemical shift and spin-spin coupling constants. | [3] |

| IR | Spectra available. | [12] |

| Mass Spectrometry (GC-MS) | Spectra available. | [5] |

| UV-Vis | Can be used for quantitative analysis. | [12] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the acid-catalyzed acetylation of hydroquinone with acetic anhydride (B1165640).[13][14][15]

Materials:

-

Hydroquinone (1.0 mole, 110 g)

-

Acetic anhydride (2.02 moles, 206 g, 190.3 mL)

-

Concentrated sulfuric acid (1 drop)

-

Crushed ice (approx. 800 mL)

-

Water (for washing)

-

50% Ethanol (B145695) (for recrystallization)

Procedure:

-

In a 1-liter Erlenmeyer flask, combine 110 g of hydroquinone and 206 g of acetic anhydride.[13][14]

-

Add one drop of concentrated sulfuric acid to the mixture to act as a catalyst.[13][14]

-

Gently stir the mixture. The reaction is exothermic, causing the mixture to warm up rapidly and the hydroquinone to dissolve.[13][14]

-

After approximately 5 minutes, pour the clear solution onto about 800 mL of crushed ice. This will cause the this compound to precipitate as a white crystalline solid.[13][14]

-

Collect the solid product by suction filtration using a Büchner funnel.[13][14]

-

Wash the collected solid with 1 liter of water to remove any unreacted acetic anhydride and sulfuric acid.[13][14]

-

Press the filter cake to remove excess water and then dry it to a constant weight in a vacuum desiccator over phosphorus pentoxide.[13][14]

-

The expected yield of the nearly pure product is between 186–190 g (96–98%).[13][14]

Purification: The crude product can be further purified by recrystallization from 50% ethanol (by weight).[13][14] For every 100 g of crude product, approximately 365 g (400 mL) of the solvent is required.[13] This process typically allows for a 93–94% recovery of material with a melting point of 121.5–122.5 °C.[13]

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | C10H10O4 | CID 71006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound [flavscents.com]

- 7. 1,4-Diacetoxybenzene 1205-91-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound [chembk.com]

- 9. This compound, 1205-91-0 [thegoodscentscompany.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Hydroquinone(123-31-9) 1H NMR spectrum [chemicalbook.com]

- 12. lehigh.edu [lehigh.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. scribd.com [scribd.com]

- 15. scribd.com [scribd.com]

A Comprehensive Technical Guide to 1,4-Diacetoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1,4-diacetoxybenzene, a key organic compound with significant applications in various scientific fields, including as a precursor in the synthesis of dermatological agents. This document details its chemical identity, physicochemical properties, synthesis, and analytical procedures. Furthermore, it elucidates its primary mechanism of action related to the inhibition of melanin (B1238610) synthesis, offering valuable insights for researchers in dermatology and pharmacology.

Chemical Identity and Properties

1,4-Diacetoxybenzene, also known as hydroquinone (B1673460) diacetate, is a diester derivative of hydroquinone. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identification of 1,4-Diacetoxybenzene

| Identifier | Value |

| IUPAC Name | Benzene-1,4-diyl diacetate |

| CAS Number | 1205-91-0 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.19 g/mol |

| Synonyms | Hydroquinone diacetate, p-Diacetoxybenzene, 1,4-Phenylenediacetate |

Table 2: Physicochemical Properties of 1,4-Diacetoxybenzene

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 121-124 °C | [2] |

| Boiling Point | 282.4 °C at 760 mmHg | [3] |

| Density | 1.179 g/cm³ | [3] |

| Solubility | Insoluble in water. Soluble in ethanol (B145695) and acetone. | [2] |

| Flash Point | 138.6 °C | [3] |

Synthesis Protocol

A standard laboratory procedure for the synthesis of 1,4-diacetoxybenzene involves the acetylation of hydroquinone.

Experimental Protocol: Acetylation of Hydroquinone

-

Materials:

-

Hydroquinone (1 mole)

-

Acetic anhydride (B1165640) (2.2 moles)

-

Concentrated sulfuric acid (catalytic amount)

-

Ice bath

-

Beaker or Erlenmeyer flask

-

Stirring apparatus

-

-

Procedure:

-

In a well-ventilated fume hood, combine hydroquinone and acetic anhydride in a suitable flask.

-

With continuous stirring, carefully add a few drops of concentrated sulfuric acid to the mixture. The reaction is exothermic.

-

Continue stirring until the hydroquinone is fully dissolved and the reaction is complete, as indicated by a clear solution.

-

Slowly pour the reaction mixture into an ice bath to precipitate the 1,4-diacetoxybenzene product.

-

Collect the solid product by vacuum filtration and wash with cold water to remove any unreacted starting materials and catalyst.

-

Dry the product thoroughly.

-

Purification

Recrystallization is a common and effective method for purifying the synthesized 1,4-diacetoxybenzene.

Experimental Protocol: Recrystallization of 1,4-Diacetoxybenzene

-

Materials:

-

Crude 1,4-diacetoxybenzene

-

Ethanol (95%)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

-

Procedure:

-

Dissolve the crude 1,4-diacetoxybenzene in a minimal amount of hot 95% ethanol in an Erlenmeyer flask by gently heating on a hot plate.

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, cool the flask in an ice bath for approximately 30 minutes.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Dry the purified crystals in a desiccator or a low-temperature oven.

-

Analytical Characterization

The purity and identity of 1,4-diacetoxybenzene can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Data Interpretation: The gas chromatogram should show a single major peak corresponding to 1,4-diacetoxybenzene. The mass spectrum will exhibit a molecular ion peak (M+) at m/z 194. Key fragmentation peaks would include those corresponding to the loss of acetyl groups (m/z 152 and m/z 110).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

Expected Chemical Shifts:

-

δ ~2.3 ppm (singlet, 6H, -OCOCH₃)

-

δ ~7.1 ppm (singlet, 4H, Ar-H)

-

¹³C NMR (100 MHz, CDCl₃):

-

Expected Chemical Shifts:

-

δ ~21 ppm (-OCOC H₃)

-

δ ~122 ppm (C H, aromatic)

-

δ ~148 ppm (C -O, aromatic)

-

δ ~169 ppm (C =O, ester)

-

Data Interpretation: The ¹H NMR spectrum is expected to be simple, showing two singlets with an integration ratio of 3:2, corresponding to the six equivalent methyl protons and the four equivalent aromatic protons, respectively. The ¹³C NMR spectrum will show four distinct signals, confirming the symmetry of the molecule.

Infrared (IR) Spectroscopy

Expected Absorptions (KBr pellet):

-

~3050-3100 cm⁻¹ (C-H stretch, aromatic)

-

~2950-3000 cm⁻¹ (C-H stretch, methyl)

-

~1760 cm⁻¹ (C=O stretch, ester)

-

~1500 cm⁻¹ (C=C stretch, aromatic ring)

-

~1200 cm⁻¹ (C-O stretch, ester)

Data Interpretation: The strong absorption band around 1760 cm⁻¹ is characteristic of the ester carbonyl group. The presence of aromatic C-H and C=C stretching, along with the ester C-O stretch, confirms the structure of 1,4-diacetoxybenzene.

Mechanism of Action in Skin Depigmentation

1,4-Diacetoxybenzene serves as a prodrug for hydroquinone, a well-established inhibitor of melanin synthesis. Upon topical application, it is hydrolyzed by cutaneous esterases to release hydroquinone. Hydroquinone exerts its depigmenting effect primarily by inhibiting tyrosinase, the rate-limiting enzyme in melanogenesis.[4][5]

The proposed mechanism involves hydroquinone acting as an alternative substrate for tyrosinase, thereby competitively inhibiting the oxidation of L-tyrosine to L-DOPA.[6] This disruption in the melanin synthesis pathway leads to a reduction in melanin production in the melanocytes.

Caption: Mechanism of 1,4-diacetoxybenzene in melanin synthesis inhibition.

Logical Workflow for Quality Control

A logical workflow for the quality control of synthesized 1,4-diacetoxybenzene ensures the product meets the required purity and identity standards for research and development purposes.

Caption: Quality control workflow for 1,4-diacetoxybenzene.

Conclusion

This technical guide provides essential information for researchers and professionals working with 1,4-diacetoxybenzene. The detailed protocols for synthesis, purification, and analysis, combined with an understanding of its mechanism of action, will facilitate its effective use in scientific research and drug development, particularly in the field of dermatology. Adherence to the outlined quality control workflow is crucial to ensure the reliability and reproducibility of experimental results.

References

- 1. 1,4-Diacetoxybenzene(1205-91-0) IR Spectrum [m.chemicalbook.com]

- 2. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. biofor.co.il [biofor.co.il]

- 5. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of inhibition of melanogenesis by hydroquinone [ricerca.sns.it]

An In-depth Technical Guide to the Solubility of Hydroquinone Diacetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hydroquinone (B1673460) diacetate (1,4-diacetoxybenzene) in various common organic solvents. Due to the limited availability of systematic quantitative data in publicly accessible literature, this guide combines qualitative descriptions, specific quantitative values from disparate sources, and calculated estimates to offer a practical resource for laboratory and development work.

Introduction to Hydroquinone Diacetate

This compound, the diester of hydroquinone and acetic acid, is a white to almost white crystalline powder. It serves as a key intermediate in organic synthesis and finds applications in various industries, including pharmaceuticals and polymer manufacturing. Understanding its solubility is critical for process development, formulation, purification, and drug delivery applications.

Solubility Profile of this compound

The solubility of a compound is influenced by its molecular structure, the nature of the solvent, and environmental factors such as temperature and pressure. This compound's two ester groups introduce polarity, while the benzene (B151609) ring provides a nonpolar character, resulting in a nuanced solubility profile.

Qualitative Solubility Data

General observations from various sources indicate the solubility of this compound in several organic solvents. This information is valuable for initial solvent screening and selection.[1]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility Description |

| Ethers | Diethyl Ether | Soluble[1] |

| Alcohols | Hot Alcohol | Soluble[1] |

| Halogenated Hydrocarbons | Chloroform | Soluble[1] |

| Aqueous | Hot Water | Soluble[1] |

| Carboxylic Acids | Hot Acetic Acid | Soluble[1] |

Quantitative Solubility Data

Precise, systematic quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively documented in scientific literature. The following table summarizes the available quantitative data from various sources.

Table 2: Quantitative Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |

| Water | 25 | ~0.119 | ~1.19 | ~0.006 | Estimated value. Other sources state "insoluble".[1][2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 5.0 | 50 | 0.257 | Requires sonication.[3][4] |

| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 0.25 | ≥ 2.5 | ≥ 0.013 | [3][4][5] |

| 50% Ethanol (w/w) | Not Specified | ~25 | ~250 | ~1.29 | Inferred from recrystallization data.[6] |

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the reviewed literature, a general and widely accepted method is the isothermal shake-flask method. This method is suitable for determining the equilibrium solubility of a solid compound in a solvent.

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Constant temperature shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure

-

Sample Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial containing a precise volume of the chosen solvent.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature. Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the necessary equilibration time.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette or syringe. Immediately filter the solution through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in desired units (e.g., g/100 mL, mg/mL, mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide consolidates the currently available information on the solubility of this compound in common organic solvents. While qualitative data provides a useful starting point for solvent selection, the scarcity of comprehensive quantitative data highlights a knowledge gap. For applications requiring precise solubility values, it is imperative for researchers to perform experimental determinations. The provided general experimental protocol and workflow diagram offer a robust framework for such investigations. Further research to systematically evaluate the solubility of this compound in a broader range of solvents at various temperatures would be of significant value to the scientific and industrial communities.

References

"hydroquinone diacetate spectral data NMR IR MS"

An In-depth Technical Guide to the Spectral Data of Hydroquinone (B1673460) Diacetate

Introduction

Hydroquinone diacetate (1,4-diacetoxybenzene) is a key organic intermediate used in various applications, including the synthesis of pharmaceuticals and as an ingredient in dermatological formulations.[1] For researchers, scientists, and professionals in drug development, accurate structural characterization is paramount. Spectroscopic analysis provides the definitive data required for identity confirmation, purity assessment, and quality control. This guide offers a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and an integrated analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, its symmetry results in a relatively simple yet informative spectrum.

¹H NMR Spectral Data

The proton NMR spectrum is characterized by two distinct signals corresponding to the aromatic protons and the chemically equivalent methyl protons of the acetate (B1210297) groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 | Singlet (s) | 4H | Ar-H |

| ~2.29 | Singlet (s) | 6H | -C(=O)CH ₃ |

| Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard like TMS. The exact shift for aromatic protons can vary slightly depending on the solvent used.[2] |

¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the presence of four unique carbon environments due to the molecule's symmetry.

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C =O (Ester Carbonyl) |

| ~148.5 | Ar-C -O (Aromatic Carbon) |

| ~122.0 | Ar-C -H (Aromatic Carbon) |

| ~21.0 | -C H₃ (Methyl Carbon) |

| Note: These are typical chemical shift values for the assigned carbon types.[3][4] |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[5]

-

Transfer the sample into a clean, dry NMR tube.[6]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆). Deuterated solvents are used to avoid overwhelming the sample signals.[5][7]

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small glass wool plug into a clean NMR tube.[6]

-

If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added.[5]

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, typical acquisition parameters include a 45° pulse width and a relaxation delay of 1-2 seconds.[8]

-

For ¹³C NMR, a 30° pulse and a longer relaxation delay (e.g., 2-5 seconds) may be used to ensure proper relaxation of quaternary carbons.[8][9]

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 8-16 scans for ¹H NMR; several hundred to thousands for ¹³C NMR).[8]

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and performing a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorptions for the ester functional groups and the aromatic ring. The data below corresponds to a sample prepared as a KBr-pellet.[3][10]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~1760 | Strong | C=O Stretch (Ester) |

| ~1500 | Medium | Aromatic C=C Stretch |

| ~1200 | Strong | C-O Stretch (Ester, acyl-oxygen) |

| ~1010 | Strong | C-O Stretch (Ester, aryl-oxygen) |

| ~850 | Strong | C-H Bend (para-disubstituted aromatic) |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet technique is a common method for analyzing solid samples.[11]

-

Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, IR-grade KBr using an agate mortar and pestle. The mixture should be a fine, homogenous powder.[12]

-

Transfer the powder into a pellet-pressing die.

-

Place the die under a hydraulic press and apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment first.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the die and pestle thoroughly to avoid cross-contamination.[12]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. Electron Ionization (EI) is a common technique that often causes fragmentation, yielding structural clues.

MS Spectral Data (Electron Ionization)

The mass spectrum of this compound provides the molecular weight and reveals a characteristic fragmentation pattern.[3][13][14]

| m/z | Relative Intensity | Assignment |

| 194 | Moderate | [M]⁺ (Molecular Ion) |

| 152 | Moderate | [M - C₂H₂O]⁺ (Loss of ketene) |

| 110 | High | [M - 2(C₂H₂O)]⁺ (Loss of two ketene (B1206846) molecules, hydroquinone radical cation) |

| 43 | High | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., ~10-100 µg/mL) in a volatile organic solvent like ethyl acetate or methanol.[15]

-

Sample Introduction : Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC separates the sample from the solvent and any impurities before it enters the mass spectrometer.

-

Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the Electron Ionization (EI) source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion ([M]⁺).[16][17]

-

Fragmentation : The high energy of the EI process often imparts enough excess energy to the molecular ion to cause it to fragment into smaller, characteristic ions.[16]

-

Mass Analysis : The resulting ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[16]

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of a compound like this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous proof of identity.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H10O4 | CID 71006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ekwan.github.io [ekwan.github.io]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. books.rsc.org [books.rsc.org]

- 9. chem.uiowa.edu [chem.uiowa.edu]

- 10. spectrabase.com [spectrabase.com]

- 11. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 12. eng.uc.edu [eng.uc.edu]

- 13. spectrabase.com [spectrabase.com]

- 14. 1,4-Benzenediol, diacetate [webbook.nist.gov]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

The Acetylation of Hydroquinone: A Review of Early Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational literature concerning the preparation of hydroquinone (B1673460) diacetate, a significant derivative of hydroquinone with historical and ongoing applications in chemical synthesis. This document provides a comprehensive overview of early experimental protocols, quantitative data from these syntheses, and a visual representation of the general experimental workflow. The information presented is curated for professionals in the fields of chemical research and drug development, offering a detailed perspective on the historical methods of synthesizing this compound.

I. Introduction

Hydroquinone, first isolated in 1820 by Pelletier and Caventou through the dry distillation of quinic acid, is a benzenediol that has been a subject of chemical investigation for over two centuries.[1][2] Its diacetate derivative, hydroquinone diacetate, has been prepared through various methods, primarily involving the acetylation of hydroquinone. Early literature extensively documents the use of acetic anhydride (B1165640), both with and without catalysts, and acetyl chloride as primary acetylating agents.[3] These foundational methods laid the groundwork for subsequent synthetic transformations and applications.

II. Comparative Analysis of Early Synthetic Preparations

The following table summarizes quantitative data from key early preparations of this compound, offering a comparative view of the different methodologies and their efficiencies.

| Method Reference | Hydroquinone (moles) | Acetylating Agent (moles) | Catalyst/Reagent | Solvent | Yield (%) | Melting Point (°C) |

| Prichard, W. W. (Organic Syntheses)[3] | 1.0 | Acetic Anhydride (2.02) | Conc. H₂SO₄ (1 drop) | None | 96-98 | 121-122 |

| PrepChem.com Synthesis[4] | 1.0 | Acetyl Chloride (1.42) | Sodium Hydroxide (B78521) | Water/Tetrahydrofuran (B95107) | ~89.7 | 121-122.5 |

| Olcott, H. S. (Partial Acetylation)[5] | - | Acetic Anhydride (1.0 equiv.) | Sodium Carbonate | Water | - | - |

III. Detailed Experimental Protocols

The following sections provide detailed experimental procedures from seminal reports on the synthesis of this compound.

A. Method 1: Acetylation using Acetic Anhydride and Sulfuric Acid Catalyst

This procedure, detailed in Organic Syntheses, remains a classic and highly efficient method for the preparation of this compound.[3]

Procedure:

-

To a 1-liter Erlenmeyer flask, add 110 g (1.0 mole) of hydroquinone and 206 g (190.3 ml, 2.02 moles) of acetic anhydride.[3]

-

Add one drop of concentrated sulfuric acid to the mixture.[3]

-

Stir the mixture gently by hand. The reaction is exothermic, causing a rapid increase in temperature and the dissolution of the hydroquinone.[3]

-

After 5 minutes, pour the clear solution onto approximately 800 ml of crushed ice.[3]

-

Collect the resulting white crystalline solid on a Büchner filter and wash it with 1 liter of water.[3]

-

Press the filter cake to remove excess water and dry the solid to a constant weight over phosphorus pentoxide in a vacuum desiccator.[3]

-

The nearly pure product weighs 186–190 g (96–98%) and has a melting point of 121–122 °C.[3]

-

Recrystallization from 50% ethanol (B145695) can be performed for further purification, with a recovery of 93–94% of material melting at 121.5–122.5 °C.[3]

B. Method 2: Acetylation using Acetyl Chloride and Sodium Hydroxide

This method utilizes acetyl chloride as the acetylating agent in a basic aqueous medium.[4]

Procedure:

-

Dissolve 110 g of hydroquinone in a solution of 80 g of sodium hydroxide in 400 ml of water.[4]

-

With ice-cooling (0 °C), add a solution of 157 g of acetyl chloride in 157 g of tetrahydrofuran dropwise to the hydroquinone solution.[4]

-

Allow the reaction mixture to stand overnight at room temperature.[4]

-

Pour the reaction mixture into 1 liter of water.[4]

-

Filter the resulting crystals and dissolve them in chloroform (B151607).[4]

-

Wash the chloroform solution with dilute sodium hydroxide solution to remove any unreacted hydroquinone.[4]

-

After removing the solvent, recrystallize the residue from a water/ethanol mixture to yield 175 g of this compound.[4] The product has a melting point of 121-122.5 °C.[4]

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflows for the described synthetic methods.

Caption: General workflow for the synthesis of this compound using acetic anhydride.

Caption: General workflow for the synthesis of this compound using acetyl chloride.

V. Conclusion

The early literature on the preparation of this compound highlights straightforward and effective methods that are still relevant today. The use of acetic anhydride with a strong acid catalyst provides a rapid and high-yielding synthesis.[3] Alternatively, the reaction of hydroquinone with acetyl chloride in a basic medium offers another viable route.[4] These foundational studies provide a solid basis for understanding the reactivity of hydroquinone and the principles of esterification, which are fundamental concepts in organic synthesis and drug development.

References

Navigating Reaction Pathways: A Technical Guide to Thermodynamic and Kinetic Control in Hydroquinone Diacetate Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the precise control of reaction outcomes is paramount. The acetylation of hydroquinone (B1673460) to hydroquinone diacetate serves as a classic yet crucial example of how fundamental principles of reaction control can be leveraged to selectively yield desired products. This technical guide delves into the core concepts of thermodynamic versus kinetic control as they apply to this synthesis, providing a framework for researchers to manipulate reaction conditions to favor either the intermediate monoacetate or the final diacetate product.

Theoretical Framework: Kinetic vs. Thermodynamic Control

In a chemical reaction where multiple products can be formed, the distribution of these products can be governed by two distinct regimes: kinetic control and thermodynamic control.

-

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed the fastest will be the major product. This "kinetic product" is formed via the reaction pathway with the lowest activation energy. The reaction is essentially irreversible under these conditions.

-

Thermodynamic Control: At higher temperatures and longer reaction times, the system reaches equilibrium. The major product will be the most stable product, known as the "thermodynamic product," irrespective of the activation energy required for its formation. Under these conditions, the formation of the products is reversible, allowing the less stable kinetic product to revert to the starting materials and eventually form the more stable thermodynamic product.

In the context of hydroquinone acetylation, hydroquinone monoacetate can be considered the kinetic product, while this compound is the more stable thermodynamic product.

Reaction Pathways in Hydroquinone Acetylation

The acetylation of hydroquinone with an acetylating agent such as acetic anhydride (B1165640) typically proceeds in a stepwise manner. The first acetylation yields hydroquinone monoacetate, and the second yields this compound. The reaction is often catalyzed by a strong acid, like sulfuric acid, which protonates the acetic anhydride, making it a more reactive electrophile.

// Nodes Hydroquinone [label="Hydroquinone"]; AceticAnhydride1 [label="Acetic Anhydride", shape=ellipse, fillcolor="#FFFFFF"]; Monoacetate [label="Hydroquinone Monoacetate\n(Kinetic Product)"]; AceticAnhydride2 [label="Acetic Anhydride", shape=ellipse, fillcolor="#FFFFFF"]; Diacetate [label="this compound\n(Thermodynamic Product)"];

// Edges Hydroquinone -> Monoacetate [label="+ Acetic Anhydride\n(Fast)"]; Monoacetate -> Diacetate [label="+ Acetic Anhydride\n(Slower)"];

// Invisible nodes for layout {rank=same; Hydroquinone; AceticAnhydride1;} {rank=same; Monoacetate; AceticAnhydride2;} {rank=same; Diacetate;} }

Caption: Kinetic vs. Thermodynamic Pathways.

Conclusion

The synthesis of this compound provides an excellent platform for understanding and applying the principles of kinetic and thermodynamic control. By carefully selecting reaction parameters such as temperature, reaction time, and stoichiometry of reagents, researchers can selectively favor the formation of either the mono- or di-acetylated product. This level of control is essential in drug development and materials science, where the specific properties of a molecule are critically dependent on its structure. Further research into the quantitative aspects of this reaction under various catalytic conditions could provide even finer control over the synthesis of these valuable compounds.

A Technical Guide to the Potential Biological Activities of Hydroquinone Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Hydroquinone (B1673460) diacetate (1,4-diacetoxybenzene) is an acetylated derivative of hydroquinone, a phenolic compound widely recognized for its potent biological activities.[1] While hydroquinone diacetate is utilized as a precursor and an ingredient in various applications, including skin lighteners, its direct biological effects are less studied than those of its parent compound, hydroquinone.[1] It is broadly understood that this compound likely functions as a prodrug, undergoing deacetylation in biological systems to release hydroquinone, which is then responsible for the observed physiological effects. This guide provides an in-depth technical overview of the biological activities attributed to hydroquinone, the active metabolite of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and skin-depigmenting properties.

General Mechanism of Action: From Prodrug to Active Metabolite

This compound is hydrolyzed to hydroquinone (HQ). HQ, in turn, can be oxidized to form highly reactive electrophilic quinones, such as benzoquinone (BQ).[2][3][4] This conversion is central to many of its biological activities, as these quinones can interact with cellular nucleophiles, including proteins and DNA, and participate in redox cycling to generate reactive oxygen species (ROS).[4] This dual capacity—acting as an antioxidant precursor and a pro-oxidant—underpins its diverse and context-dependent effects.

Caption: Conversion pathway of this compound to its active form.

Anticancer Activity

Hydroquinone has demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] Its anticancer activity is attributed to multiple mechanisms, including the induction of cell death, suppression of angiogenesis, and prevention of metastasis.[5]

Cytotoxicity Data

The in vitro cytotoxic efficacy of hydroquinone has been quantified across several human cancer cell lines, with IC50 values indicating its potency.

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| A431 | Human Squamous Carcinoma | 48 h | 12.5 | [5] |

| SYF | Mouse Embryonic Fibroblast (Transformed) | 48 h | 25 | [5] |

| B16F10 | Mouse Melanoma | - | - | [5][7] |

| MDA-MB-231 | Human Breast Adenocarcinoma | - | - | [5][7] |

| SK-BR-3 | Human Breast Adenocarcinoma | - | 17.5 | [8] |

| MCF-7 | Human Breast Adenocarcinoma | - | >15 | [8][9] |

| HT-29 | Human Colorectal Adenocarcinoma | - | - | [9] |

Note: Specific IC50 values for B16F10, MDA-MB-231, and HT-29 were not provided in the search results, but significant cell death was reported.[5][7]

Cell Cycle Regulation

Recent studies indicate that hydroquinone can induce cell cycle arrest. This process is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which in turn influences the p16/pRb signaling pathway, a critical regulator of the cell cycle.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Essential role of Nrf2 in protection against hydroquinone- and benzoquinone-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nrf2 affects hydroquinone-induces cell cycle arrest through the p16/pRb signaling pathway and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroquinone Diacetate: A Stable Precursor for Enhanced Hydroquinone Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroquinone (B1673460) is a widely utilized agent in dermatology for treating hyperpigmentation. However, its clinical application is often hampered by its inherent instability, leading to oxidation and a reduction in efficacy, as well as potential skin irritation. This technical guide explores the use of hydroquinone diacetate as a stable prodrug of hydroquinone. By masking the reactive hydroxyl groups of hydroquinone through acetylation, this compound offers enhanced stability. Upon topical application, it is designed to be enzymatically hydrolyzed by esterases within the skin to release the active hydroquinone, thereby providing a more controlled and efficient delivery system. This guide provides a comprehensive overview of the synthesis, stability, mechanism of action, and evaluation of this compound as a superior alternative to conventional hydroquinone formulations.

The Challenge with Hydroquinone: Instability and Irritation

Hydroquinone's efficacy as a skin-lightening agent is well-established. Its primary mechanism involves the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[1][2] However, the presence of two hydroxyl groups on the benzene (B151609) ring makes hydroquinone highly susceptible to oxidation, especially when exposed to air, light, and alkaline conditions.[3][4] This degradation leads to the formation of colored byproducts, primarily p-benzoquinone, which not only reduces the product's effectiveness but can also contribute to skin irritation and potential cytotoxicity.[5][6] Formulations containing hydroquinone often require the inclusion of antioxidants and maintenance of a low pH to mitigate this instability.[3]

This compound: A Prodrug Approach to Stability

A prodrug strategy involves chemically modifying a drug to overcome pharmaceutical and pharmacokinetic barriers. This compound is a prodrug of hydroquinone where the hydroxyl groups are converted to ester groups. This chemical modification renders the molecule significantly more stable and less prone to oxidation. The underlying principle is that upon topical application, endogenous esterases in the skin will cleave the ester bonds, releasing the active hydroquinone at the target site.[1][7]

Comparative Stability

The acetylation of the hydroxyl groups in hydroquinone to form this compound significantly enhances its chemical stability. While direct comparative kinetic studies are limited in the publicly available literature, the chemical principles and available data indicate a marked improvement in stability.

| Parameter | Hydroquinone | This compound | References |

| Susceptibility to Oxidation | High; readily oxidizes in the presence of air, light, and alkaline pH. | Low; the ester groups protect the molecule from oxidation. | [3][6] |

| Formulation Requirements | Requires antioxidants (e.g., sodium metabisulfite, ascorbic acid) and an acidic pH (3.0-5.5) to maintain stability. | More stable in a wider range of formulation conditions. | [3] |

| Appearance in Formulations | Prone to discoloration (browning) over time, indicating degradation. | Formulations are more resistant to color changes. | [6] |

| Half-life in Alkaline Solution | Short; degradation is rapid in alkaline conditions. | Expected to be significantly longer due to the stability of the ester linkages. | [4][8] |

Mechanism of Action: From Prodrug to Active Agent

The therapeutic action of this compound is contingent on its conversion to hydroquinone within the skin.

Enzymatic Bioactivation

The skin is known to possess a variety of enzymes, including esterases, that can metabolize topically applied compounds.[1][7] Upon penetration into the epidermis, this compound is hydrolyzed by these esterases, releasing two molecules of acetic acid and one molecule of hydroquinone.

Inhibition of Melanogenesis

Once released, hydroquinone exerts its depigmenting effects primarily by inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] It acts as a substrate for tyrosinase, competing with tyrosine and L-DOPA, and thereby reducing the production of melanin.[7][9]

Comparative Efficacy and Safety Profile

The use of this compound as a prodrug is expected to improve not only the stability but also the safety and efficacy profile compared to hydroquinone.

| Parameter | Hydroquinone | This compound (as a prodrug) | References |

| Tyrosinase Inhibition (IC50) | ~22.78 µM (for mushroom tyrosinase) | Expected to be inactive or have very low activity until hydrolyzed. | [2] |

| Skin Penetration | Readily penetrates human skin. | Expected to have different penetration characteristics; may be optimized for better delivery to the epidermis. | [10] |

| Cytotoxicity (in vitro) | IC50 of 16.5 µM in rat skin fibroblasts. | Expected to have lower cytotoxicity due to slower release of active hydroquinone. | [11] |

| Skin Irritation | A known irritant, especially at higher concentrations. | Potentially less irritating due to the absence of free hydroquinone on the skin surface and a more controlled release. | [6] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established organic synthesis procedures.[10][12]

Materials:

-

Hydroquinone (1.0 mole, 110 g)

-

Acetic anhydride (B1165640) (2.02 moles, 190.3 ml)

-

Concentrated sulfuric acid (1 drop)

-

Crushed ice

-

Deionized water

-

Ethanol (for recrystallization, optional)

Procedure:

-

In a 1-liter Erlenmeyer flask, combine 110 g of hydroquinone and 190.3 ml of acetic anhydride.

-

Carefully add one drop of concentrated sulfuric acid to the mixture while stirring gently. The reaction is exothermic, and the hydroquinone will dissolve.

-

After 5 minutes, pour the clear solution onto approximately 800 ml of crushed ice.

-

A white crystalline solid of this compound will precipitate.

-

Collect the solid by filtration using a Büchner funnel.

-

Wash the filter cake with 1 liter of deionized water.

-

Press the solid to remove excess water and dry to a constant weight in a vacuum desiccator over a drying agent like phosphorus pentoxide.

-

The expected yield is 96-98%. The product can be further purified by recrystallization from dilute ethanol.

In Vitro Evaluation of this compound Conversion

This protocol outlines a general procedure to assess the enzymatic hydrolysis of this compound using skin homogenates.

Materials:

-

This compound

-

Human or animal skin tissue

-

Phosphate-buffered saline (PBS), pH 7.4

-

Tissue homogenizer

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable mobile phase modifier

Procedure:

-

Preparation of Skin Homogenate:

-

Obtain fresh skin tissue and separate the epidermis from the dermis.

-

Mince the epidermis and homogenize it in ice-cold PBS.

-

Centrifuge the homogenate to obtain a supernatant containing the skin enzymes (S9 fraction).

-

-

Enzymatic Assay:

-

Incubate a known concentration of this compound with the skin S9 fraction at 37°C.

-

At various time points, stop the reaction by adding a quenching solvent like acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

-

HPLC Analysis:

-

Analyze the supernatant by reverse-phase HPLC to quantify the disappearance of this compound and the appearance of hydroquinone.

-

A suitable HPLC method would involve a C18 column with a gradient elution of water and acetonitrile containing a small percentage of formic acid, with UV detection at a wavelength appropriate for both compounds (e.g., 290 nm).[13][14][15]

-

Analytical Method for Quantification

A validated HPLC method is crucial for the simultaneous determination of hydroquinone and this compound in stability and hydrolysis studies.

| HPLC Parameter | Recommended Conditions | References |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | [13][14] |

| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water | [13] |

| Flow Rate | 1.0 - 1.2 mL/min | [13][14] |

| Detection | UV/PDA at 290 nm | [13][16] |

| Column Temperature | 40°C | [13] |

Developmental Workflow and Evaluation

The development of a topical product based on this compound follows a structured workflow to ensure safety and efficacy.

Conclusion

This compound presents a promising solution to the stability and irritation issues associated with hydroquinone. As a prodrug, it offers the potential for improved formulation flexibility, enhanced stability, and a better safety profile. The controlled release of hydroquinone within the skin through enzymatic hydrolysis could lead to more consistent and effective treatment of hyperpigmentation with reduced side effects. Further research focusing on the direct comparison of skin penetration, metabolism, and clinical efficacy of this compound and hydroquinone formulations is warranted to fully realize its potential in dermatological applications.

References

- 1. Comparison of skin esterase activities from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A hydroquinone formulation with increased stability and decreased potential for irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective cytotoxicity of hydroquinone for melanocyte-derived cells is mediated by tyrosinase activity but independent of melanin content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of pH and Oxalate on Hydroquinone-Derived Hydroxyl Radical Formation during Brown Rot Wood Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioavailability of Hydroquinone from Topical Formulations: A Product Comparison Study Using the in vitro Permeation Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intradermal concentration of hydroquinone after application of hydroquinone ointments is higher than its cytotoxic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Study of Hydroquinone Mediated Cytotoxicity and Hypopigmentation Effects from UVB-Irradiated Arbutin and DeoxyArbutin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Designing for topical delivery: prodrugs can make the difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

Methodological & Application

Application Notes and Protocols: Acetate as a Protecting Group for Phenols

Introduction

In multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the selective protection and deprotection of functional groups is a critical strategy. Phenolic hydroxyl groups are reactive sites susceptible to a variety of transformations, including oxidation and electrophilic substitution. Acetylation, the formation of an acetate (B1210297) ester, is a common and robust method for the temporary protection of phenols. This strategy is widely employed due to the stability of the resulting acetate ester under various reaction conditions and the relative ease of its subsequent removal.

These application notes provide a detailed overview and experimental protocols for the use of the acetate group for the protection of phenols.

Application Notes

The acetate group is an effective protecting group for phenols for several key reasons:

-

Stability: Phenyl acetates are generally stable to a wide range of reaction conditions, including mildly acidic and basic environments, as well as many oxidizing and reducing agents.[1][2][3]

-

Ease of Introduction: The protection reaction, typically an acylation with acetic anhydride (B1165640) or acetyl chloride, is usually a high-yielding and straightforward process.[4][5] A variety of catalysts can be employed to facilitate this transformation under mild conditions.[6][7][8]

-

Ease of Removal: The deprotection of the acetate group can be readily achieved by hydrolysis under acidic or basic conditions.[1][2][3] Mild and selective deprotection methods are also available, allowing for the removal of the acetate group in the presence of other sensitive functionalities.[9]

-

Characterization: The formation of the acetate ester can be easily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the product can be characterized by NMR and IR spectroscopy.

A classic example of this protective group strategy is the acetylation of hydroquinone (B1673460) to form hydroquinone diacetate.[4][10] This transformation is often the first step in syntheses where the phenolic hydroxyls of hydroquinone need to be shielded from subsequent reaction conditions.[10]

Experimental Protocols

Protocol 1: Protection of Phenols by Acetylation with Acetic Anhydride and Sulfuric Acid

This protocol describes a general and highly efficient method for the acetylation of phenols using acetic anhydride with a catalytic amount of concentrated sulfuric acid.[4][11]

Materials:

-

Phenol (B47542) (e.g., Hydroquinone)

-

Acetic Anhydride (reagent grade)

-

Concentrated Sulfuric Acid

-

Crushed Ice

-

Water

-

Ethanol (B145695) (for recrystallization, optional)

-

Erlenmeyer flask

-

Büchner funnel and flask

-

Filter paper

-

Vacuum desiccator

Procedure:

-

In a suitable Erlenmeyer flask, combine the phenol (1.0 mole equivalent) and acetic anhydride (2.02 mole equivalents per hydroxyl group).

-

With gentle stirring, carefully add one drop of concentrated sulfuric acid to the mixture. The reaction is exothermic, and the temperature will rise rapidly as the phenol dissolves.[4]

-

Continue to stir the mixture gently by hand for approximately 5 minutes.

-

Pour the clear solution onto about 800 ml of crushed ice. A white crystalline solid should precipitate.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with a large volume of water (e.g., 1 L) to remove any unreacted acetic anhydride and sulfuric acid.

-

Press the solid on the filter to remove excess water.

-

Dry the product to a constant weight in a vacuum desiccator over a suitable drying agent (e.g., phosphorus pentoxide).

-

(Optional) The product can be further purified by recrystallization from a suitable solvent, such as dilute ethanol.[4]

Protocol 2: Protection of Phenols by Acetylation with Acetyl Chloride and Sodium Hydroxide (B78521)

This protocol provides an alternative method for the acetylation of phenols using acetyl chloride in the presence of a base.[12]

Materials:

-

Phenol (e.g., Hydroquinone)

-

Sodium Hydroxide

-

Acetyl Chloride

-

Tetrahydrofuran (THF)

-

Water

-

Beaker or flask suitable for reactions with ice cooling

-

Separatory funnel

Procedure:

-

Dissolve the phenol (1.0 mole equivalent) in an aqueous solution of sodium hydroxide (2.0 mole equivalents per hydroxyl group).

-

Cool the resulting solution in an ice bath to 0°C.

-

Separately, prepare a solution of acetyl chloride (1.1 mole equivalents per hydroxyl group) in tetrahydrofuran.

-

Add the acetyl chloride solution dropwise to the cooled phenoxide solution with stirring.

-

After the addition is complete, allow the reaction mixture to stand overnight at room temperature.

-

Pour the reaction mixture into a larger volume of water (e.g., 1 liter).

-

Collect the precipitated crystals by filtration.

-

Dissolve the collected crystals in chloroform.

-

Wash the chloroform solution with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by washing with water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.

-

The crude product can be recrystallized from a mixture of water and ethanol to yield the pure acetylated phenol.[12]

Protocol 3: Deprotection of Phenyl Acetates using Ammonium (B1175870) Acetate

This protocol outlines a mild and selective method for the deprotection of aromatic acetates to their corresponding phenols using ammonium acetate under neutral conditions.[9]

Materials:

-

Acetylated Phenol (e.g., this compound)

-

Ammonium Acetate

-

Methanol

-

Water

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

Dissolve the acetylated phenol in methanol.

-

Add an aqueous solution of ammonium acetate.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by standard procedures, such as extraction with an organic solvent and subsequent purification.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the acetylation of various phenols using different catalytic methods.

Table 1: Acetylation of Hydroquinone

| Method | Reagents | Catalyst | Solvent | Time | Yield (%) | Reference |

| Acetic Anhydride | Hydroquinone, Acetic Anhydride | Conc. H₂SO₄ (catalytic) | None | 5 minutes | 96–98% | [4] |

| Acetyl Chloride | Hydroquinone, Acetyl Chloride, NaOH | None | THF/Water | Overnight | High | [12] |

| Fries Rearrangement of this compound | This compound | AlCl₃ | None | 30 minutes | - | [10] |

Table 2: Catalytic Acetylation of Various Phenols with Acetic Anhydride

| Substrate (Phenol) | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Phenol | Expansive Graphite | CH₂Cl₂ | Reflux | 10 min | 98% | |

| 4-Nitrophenol | Expansive Graphite | CH₂Cl₂ | Reflux | 15 min | 99% | |

| 2-Naphthol | Expansive Graphite | CH₂Cl₂ | Reflux | 10 min | 98% | |

| Phenol | Silica Sulfate | None | Room Temperature | 15 min | 96% | [7] |

| 4-Chlorophenol | Silica Sulfate | None | Room Temperature | 25 min | 95% | [7] |

| Phenol | TiO₂/SO₄²⁻ | None | Room Temperature | 1 min | 99% | [8] |

| 4-Methylphenol | TiO₂/SO₄²⁻ | None | Room Temperature | 1 min | 99% | [8] |

| 4-Methoxyphenol | TiO₂/SO₄²⁻ | None | Room Temperature | 2 min | 98% | [8] |

| Benzyl (B1604629) Alcohol | Sodium Bicarbonate | THF | Room Temperature | 24 h | 95% | [5] |

| 4-Nitrobenzyl alcohol | Sodium Bicarbonate | THF | Room Temperature | 24 h | 98% | [5] |

Note: While benzyl alcohols are not phenols, these data are included to demonstrate the broader applicability of acetate protection for hydroxyl groups under various catalytic conditions.

Visualizations

Caption: Phenol Protection via Acetylation.

Caption: Deprotection of Phenyl Acetate.

References

- 1. Acetic Acid Esters, Acetates [organic-chemistry.org]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prepchem.com [prepchem.com]

Application Notes and Protocols for the Synthesis of Polyesters and Liquid Crystals Using Hydroquinone Diacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polyesters and thermotropic liquid crystals utilizing hydroquinone (B1673460) diacetate. The methodologies are based on established melt-step growth polymerization and transesterification techniques. Quantitative data from kinetic studies are summarized for comparative analysis.

Section 1: Synthesis of Hydroquinone Diacetate

A common precursor for the synthesis of aromatic polyesters is this compound. It can be readily synthesized from the acetylation of hydroquinone.

Experimental Protocol: Acetylation of Hydroquinone

This protocol outlines the synthesis of this compound from hydroquinone and acetic anhydride (B1165640).[1][2]

Materials:

-

Hydroquinone (1.0 mole, 110 g)

-

Acetic anhydride (2.02 moles, 206 g, 190.3 mL)

-

Concentrated sulfuric acid (1 drop)

-

Crushed ice (approx. 800 mL)

-

1 L Erlenmeyer flask

-

Büchner funnel and filter paper

-

Vacuum desiccator with phosphorus pentoxide

Procedure:

-

In a 1 L Erlenmeyer flask, combine hydroquinone and acetic anhydride.

-

Carefully add one drop of concentrated sulfuric acid to the mixture.

-

Gently stir the mixture by hand. The reaction is exothermic, and the hydroquinone will dissolve.

-

After 5 minutes, pour the clear solution onto approximately 800 mL of crushed ice to precipitate the product.

-

Collect the resulting white crystalline solid on a Büchner funnel.

-

Wash the solid with 1 L of water.

-

Press the filter cake to remove excess water.

-

Dry the product to a constant weight in a vacuum desiccator over phosphorus pentoxide.

Expected Yield: 186-190 g (96-98%) of nearly pure this compound with a melting point of 121-122°C.[1][2]

Section 2: Synthesis of Polyesters via Melt Polymerization

This compound is a key monomer in the melt-step growth polymerization to produce aromatic polyesters. These polyesters often exhibit thermotropic liquid crystalline properties.

Experimental Protocol: Synthesis of a Copolyester from this compound, Methyl this compound, and Terephthalic Acid

This protocol is based on the kinetic study of copolyester synthesis.[3][4]

Materials:

-

This compound (HQDA)

-

Methyl this compound (MHQDA)

-

Terephthalic acid (TA)

-

Sodium acetate (B1210297) or Zinc acetate (catalyst, 1 mol% of the total charge)

-

Glass reactor with a mechanical stirrer, nitrogen inlet, and a condenser for collecting byproducts.

Procedure:

-

Charge the reactants (HQDA, MHQDA, and TA in the desired molar ratios) and the catalyst into the reactor.

-

Heat the reactor to the desired reaction temperature (e.g., 255, 260, 265, or 270 °C) under a nitrogen atmosphere.

-

Maintain the temperature with a digital controller.

-

The polycondensation reaction proceeds with the elimination of acetic acid.

-